(S,R,S)-AHPC-Me-C10-NH2, also known as a synthesized E3 ligase ligand-linker conjugate, incorporates a von Hippel-Lindau (VHL) ligand and a linker. This compound is significant in the field of chemical biology and drug development, particularly for its role in targeted protein degradation through the proteolysis targeting chimera (PROTAC) technology. The compound is classified under E3 ligase ligands, which are crucial for selectively tagging proteins for ubiquitination and subsequent degradation.
The synthesis of (S,R,S)-AHPC-Me-C10-NH2 typically involves several stereoselective reactions to ensure the correct configuration of its chiral centers. The process generally includes:
The compound's synthesis may also involve specific reaction conditions tailored to optimize yield and selectivity. For example, controlling temperature and solvent choice can significantly affect the stereoselectivity of the reactions involved.
(S,R,S)-AHPC-Me-C10-NH2 has a complex molecular structure characterized by multiple chiral centers. Its molecular formula is , with a molecular weight of approximately 627.88 g/mol. The structure features a long alkane chain (C10) linked to various functional groups that contribute to its biological activity.
(S,R,S)-AHPC-Me-C10-NH2 can participate in various chemical reactions, including:
These reactions are essential for modifying the compound for specific applications in research and drug development. The ability to undergo these transformations enhances its utility as a building block in synthetic chemistry.
The mechanism of action for (S,R,S)-AHPC-Me-C10-NH2 primarily involves its interaction with specific molecular targets, such as enzymes and receptors. Key processes include:
(S,R,S)-AHPC-Me-C10-NH2 appears as a solid powder with high purity (≥98%). It is soluble in dimethyl sulfoxide (DMSO), making it suitable for various biochemical assays.
The compound's stability is influenced by storage conditions; it should be kept dry, dark, and at -20 °C for optimal shelf life (≥12 months). It is classified as a non-hazardous chemical for shipping purposes .
(S,R,S)-AHPC-Me-C10-NH2 has diverse applications across several scientific fields:
The development of proteolysis-targeting chimeras (PROTACs) represents a paradigm shift from occupancy-based pharmacology to event-driven therapeutic modalities. Early PROTACs (2001) utilized peptidic E3 ligase recruiters, suffering from poor cell permeability and micromolar-range potency [1] [4]. The breakthrough came in 2008 with the first all-small-molecule PROTAC employing nutlin-3 for MDM2 recruitment, demonstrating feasibility of cell-permeable degraders [1] [6]. Subsequent identification of high-affinity E3 ligands—particularly VHL inhibitors like VH032 (Kd = 185 nM) and CRBN-binding thalidomide analogs—enabled nanomolar-potency degraders such as BET-targeting ARV-825 [1] [6] [8]. This evolution facilitated the degradation of previously "undruggable" targets, including transcription factors and scaffolding proteins, by exploiting the ubiquitin-proteasome system's catalytic efficiency [4] [6].
E3 ubiquitin ligases function as molecular scaffolds that facilitate substrate ubiquitination. The human genome encodes >600 E3 ligases, but PROTAC development has concentrated on VHL, CRBN, and MDM2 due to ligand availability [8]. VHL forms part of the CUL2-RBX1-ElonginB/C E3 complex that naturally targets hypoxia-inducible factor HIF-1α for degradation [1] [10]. PROTACs hijack this machinery by creating a ternary complex (POI-PROTAC-E3), positioning the target protein for polyubiquitination. Crucially, the choice of E3 ligase influences degradation efficiency and tissue specificity. VHL's ubiquitous expression and well-characterized binding motifs make it a preferred recruiter for diverse targets, including kinases and nuclear receptors [6] [10].
Table 1: Key E3 Ligases Utilized in PROTAC Design
E3 Ligase | Endogenous Substrate | Small-Molecule Ligands | Cellular Specificity |
---|---|---|---|
VHL | HIF-1α | VH032, VH101, VH298 | Ubiquitous |
CRBN | IKZF1/3 | Thalidomide, Lenalidomide | Hematopoietic |
MDM2 | p53 | Nutlin-3 | Stress-responsive |
(S,R,S)-AHPC-C10-NH2 belongs to the VHL ligand-linker conjugate class, derived from the hydroxyproline-based scaffold of VH032. Structural studies reveal that VH032 mimics the hydroxyproline residue of HIF-1α, binding to the VHL β-domain with conserved interactions:
Optimization of VH032 led to (S,R,S)-AHPC (also termed VH101 or VH032-C10), where the acetamide group is modified with a decanyl (C10) linker terminated in a primary amine (-NH2). This linker attachment point exploits solvent-exposed regions of the VHL-ligand complex, minimizing steric interference with ternary complex formation [2] [9] [10].
Linker design profoundly influences PROTAC efficacy through:
Table 2: Comparative Analysis of VHL-Directed Linker Conjugates
Compound | Linker Structure | VHL Kd (nM) | PROTAC Application |
---|---|---|---|
VH032 | None | 185 | Reference ligand |
VH101 (VH032-C10) | -CO-(CH2)10-NH2 | ∼200* | BET degraders |
(S,R,S)-AHPC-C10-NH2 | -CO-(CH2)10-NH2 | Not reported | Intermediate for BET PROTACs |
*Estimated retention of affinity based on structural analogy* [7] [9] [10]
(S,R,S)-AHPC-C10-NH2 (CAS 2341796-75-4) serves as a specialized synthon for constructing VHL-recruiting PROTACs. Its chemical architecture comprises three modules:
This conjugate features in BET degrader synthesis, where its terminal amine couples with carboxylic acid-functionalized BET inhibitors (e.g., JQ1 derivatives) to form amide-linked PROTACs. The C10 linker length has been empirically optimized to facilitate productive ternary complexes between VHL and bromodomain proteins [9] [10]. As a commercial building block (purity ≥95%), it accelerates PROTAC discovery by circumventing multi-step ligand functionalization [7] [9].
Table 3: Molecular Characteristics of (S,R,S)-AHPC-C10-NH2
Property | Specification |
---|---|
Chemical Formula | C33H53Cl2N5O4S |
Molecular Weight | 686.78 g/mol (dihydrochloride salt) |
CAS Number | 2341796-75-4 |
Solubility | 250 mg/mL in DMSO or H2O (with sonication) |
Storage Conditions | -20°C (desiccated) |
Primary Application | Intermediate for BET-targeted PROTACs |
The compound exemplifies rational linker-ligand conjugate design, balancing synthetic accessibility with biodegradation constraints. Its hydrophobic alkyl chain may enhance passive diffusion across membranes compared to PEG-based linkers, though this requires experimental validation [8] [10]. Future developments may explore rigidified analogs to control PROTAC conformation and ternary complex stability.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1